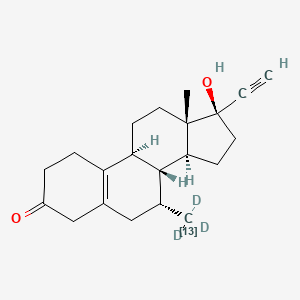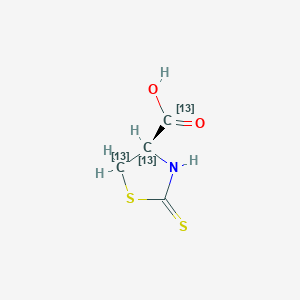
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid is a unique compound characterized by its thiazolidine ring structure and the presence of a sulfanylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid typically involves the reaction of a thiazolidine derivative with a sulfanylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 30 to 100°C. The reaction time can vary from a few hours to several days, depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity starting materials and solvents, as well as stringent control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target and context.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolidine derivatives and sulfur-containing heterocycles, such as:
Thiazolidine-2,4-dione: Known for its use in the synthesis of antidiabetic drugs.
2-Mercaptothiazoline: Studied for its antimicrobial properties.
Thiazolidine-4-carboxylic acid: Used as a precursor in the synthesis of various pharmaceuticals.
Uniqueness
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid is unique due to its specific isotopic labeling with carbon-13, which makes it valuable for research applications involving nuclear magnetic resonance (NMR) spectroscopy. This isotopic labeling allows for detailed structural and mechanistic studies that are not possible with non-labeled compounds.
特性
分子式 |
C4H5NO2S2 |
|---|---|
分子量 |
166.20 g/mol |
IUPAC名 |
(4R)-2-sulfanylidene-(4,5-13C2)1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1 |
InChIキー |
SQUOCHQOQMZGQP-GCCOVPGMSA-N |
異性体SMILES |
[13CH2]1[13C@H](NC(=S)S1)[13C](=O)O |
正規SMILES |
C1C(NC(=S)S1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


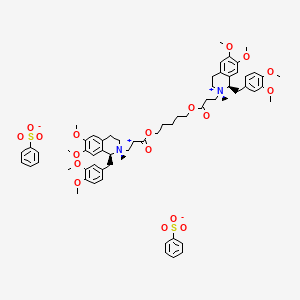


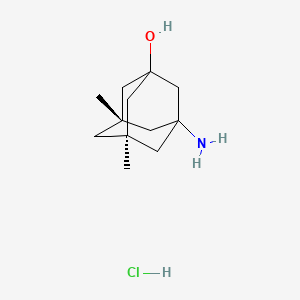

![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)

![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
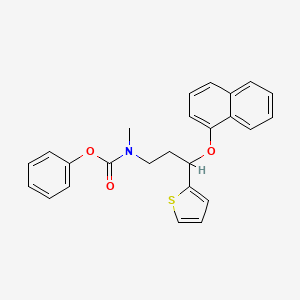
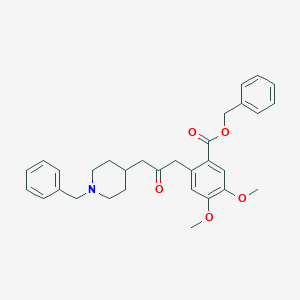
![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)
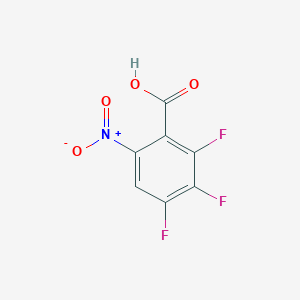
![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)
